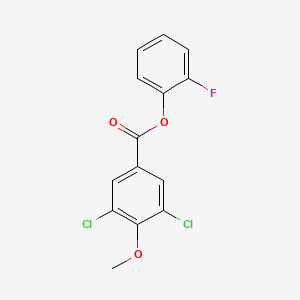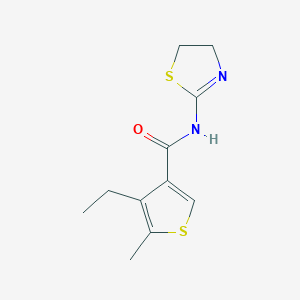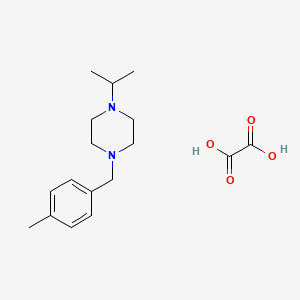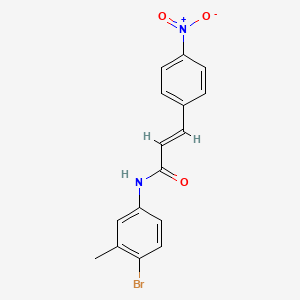![molecular formula C20H24O4 B4957936 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, also known as DMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of aldehydes and is synthesized through a multistep process.
作用機序
The exact mechanism of action of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the NF-kappaB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the MAPK pathway, which is involved in the regulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in different diseases. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to reduce amyloid-beta accumulation, improve cognitive function, and reduce oxidative stress. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and improve insulin sensitivity.
実験室実験の利点と制限
The advantages of using 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its potential therapeutic applications, its ability to inhibit multiple pathways, and its relatively low toxicity. However, the limitations of using 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in lab experiments include its low solubility in water, its low stability under certain conditions, and its relatively low yield in the synthesis process.
将来の方向性
There are several future directions for the research on 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. Firstly, further studies are needed to fully understand the mechanism of action of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in different diseases. Secondly, more efficient synthesis methods need to be developed to increase the yield of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. Thirdly, the potential side effects and toxicity of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde need to be investigated in more detail. Finally, clinical trials need to be conducted to evaluate the safety and efficacy of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde in humans.
Conclusion:
In conclusion, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, or 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. The synthesis of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde involves a multistep process, and its mechanism of action is believed to act through multiple pathways. 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects in different diseases, and its use in lab experiments has both advantages and limitations. Finally, there are several future directions for the research on 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde, including further studies on its mechanism of action, more efficient synthesis methods, investigation of its potential side effects and toxicity, and clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde involves a multistep process that starts with the conversion of 2,5-dimethylphenol to 4-(2,5-dimethylphenoxy)butan-1-ol through an alkylation reaction. This intermediate is then oxidized to 4-(2,5-dimethylphenoxy)butanal, which is further reacted with 3-methoxybenzyl alcohol to yield 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde. The overall yield of this process is around 30%.
科学的研究の応用
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation research, 4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15-6-7-16(2)19(12-15)24-11-5-4-10-23-18-9-8-17(14-21)13-20(18)22-3/h6-9,12-14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMICWHQXGTDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,5-Dimethylphenoxy)butoxy]-3-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)


![1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)

![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4957945.png)
![6-{[(3-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4957951.png)
